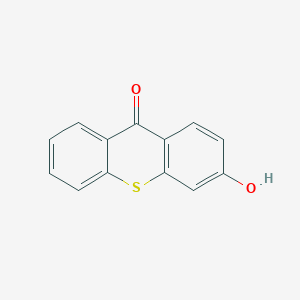
3-hydroxy-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-9H-thioxanthen-9-one is a heterocyclic compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound features a tricyclic structure with an oxygen and sulfur atom, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Ullmann condensation, where starting materials such as 3-hydroxy-4-picoline and bromobenzene are used. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired thioxanthone derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as photochemical synthesis have been explored, where the compound is synthesized in situ and characterized by its unique spectral properties .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Hydroxy-9H-thioxanthen-9-one has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-hydroxy-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. The compound’s high triplet energy and relatively long triplet lifetime make it an effective photocatalyst. It can participate in various organic transformations and polymerization reactions by generating reactive intermediates upon light absorption .
Comparison with Similar Compounds
Xanthones: These compounds share a similar tricyclic structure but contain an oxygen atom instead of sulfur.
Uniqueness: 3-Hydroxy-9H-thioxanthen-9-one stands out due to its unique combination of oxygen and sulfur in the tricyclic structure, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator and participate in various organic reactions highlights its versatility and importance in scientific research and industrial applications .
Properties
| 26429-03-8 | |
Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O2S/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H |
InChI Key |
RFJHVTPHJIFIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
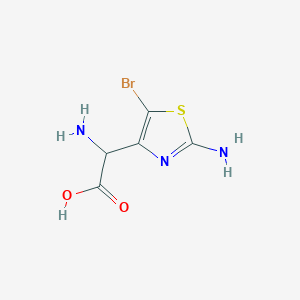
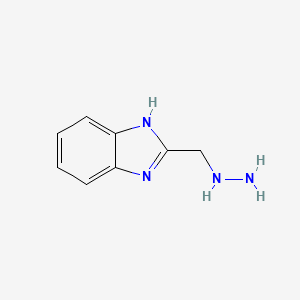
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
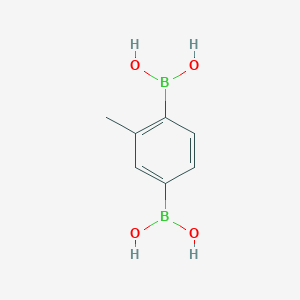

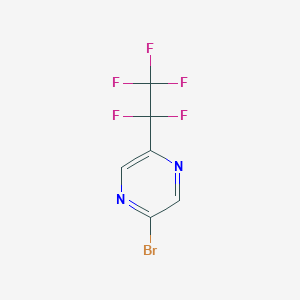
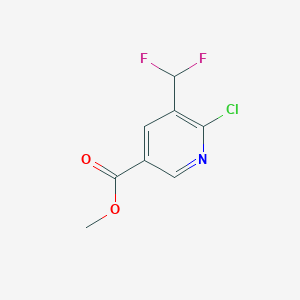
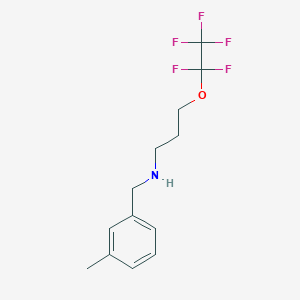
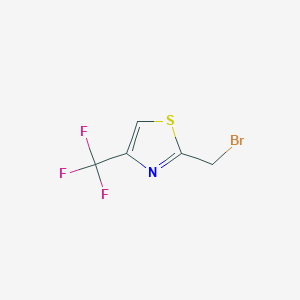
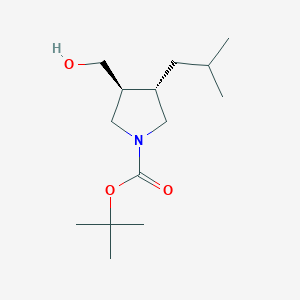
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
